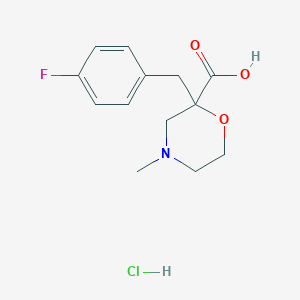

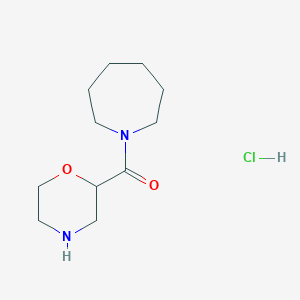

![molecular formula C20H25BrFN5O3 B1402558 N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide CAS No. 1361114-99-9](/img/structure/B1402558.png)

N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups including a pyrrolidinone, a pyrimidine, a methylamino group, a methoxy group, and an acetamide group. The presence of a fluorophenyl group indicates that the compound might have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrrolidinone could be formed through a cyclization reaction, while the pyrimidine could be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidinone and pyrimidine rings would likely contribute to the rigidity of the molecule, while the various functional groups could participate in a variety of intermolecular interactions .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidinone could undergo hydrolysis to form a dicarboxylic acid, while the pyrimidine could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple rings and functional groups .Applications De Recherche Scientifique

Synthesis and Characterization

- The compound and its derivatives have been synthesized and characterized for potential antibacterial and antitumor applications. For instance, novel derivatives were synthesized to explore their cytotoxic activity against various cancer cell lines, demonstrating good cytotoxicity and low toxicity on normal cell lines (Moghadam & Amini, 2018). This suggests a careful balance in designing compounds that are effective against cancer cells while sparing healthy cells.

Pharmacological Potential

- The pharmacological characterization of related compounds has been conducted to explore their potential as therapeutic agents. For example, compounds with similar structures have been evaluated as κ-opioid receptor (KOR) antagonists, showing high affinity for human, rat, and mouse KORs, indicating potential for treating depression and addiction disorders (Grimwood et al., 2011).

Antimicrobial and Antitumor Activities

- Research into similar compounds has revealed significant antimicrobial and antitumor activities. Some derivatives showed potent antibacterial activity against resistant Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents (Varshney et al., 2009). Additionally, certain derivatives displayed marked growth inhibition against various cancer cell lines, comparable to known chemotherapeutic agents, highlighting their potential in cancer therapy (Hafez & El-Gazzar, 2017).

Molecular Binding Studies

- Molecular binding studies have shown how modifications in the chemical structure of related compounds can affect their interaction with biological targets. For instance, research on almorexant, a compound with a somewhat related structure, demonstrated its binding kinetics and pharmacology on human orexin receptors, offering insights into the design of receptor-selective antagonists for sleep disorders (Malherbe et al., 2009).

Propriétés

IUPAC Name |

N-[[4-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-6-(methylamino)pyrimidin-2-yl]methyl]-2-methoxy-N-methylacetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O3.BrH/c1-22-17-9-16(23-18(24-17)11-25(2)20(28)12-29-3)13-8-19(27)26(10-13)15-6-4-14(21)5-7-15;/h4-7,9,13H,8,10-12H2,1-3H3,(H,22,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUBJXYFZIFKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C2CC(=O)N(C2)C3=CC=C(C=C3)F)CN(C)C(=O)COC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

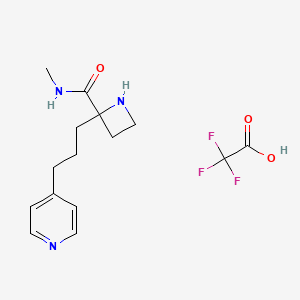

![3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402475.png)

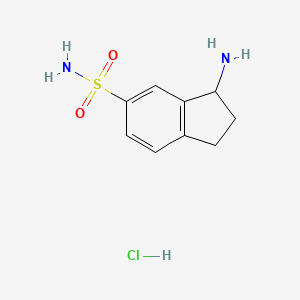

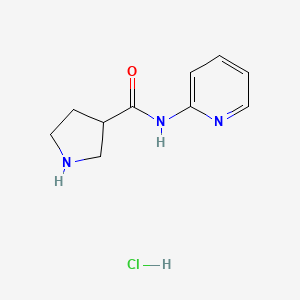

![1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B1402477.png)

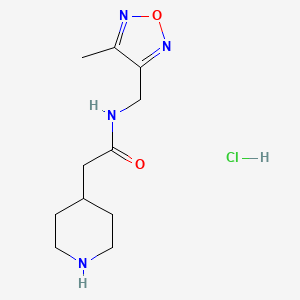

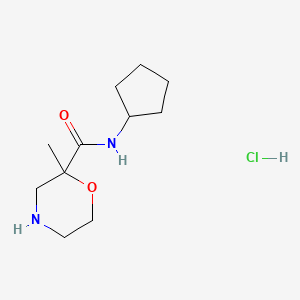

![5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride](/img/structure/B1402483.png)

![4-{5-[2-(2-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402487.png)

![Dimethyl-(6-methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-amine dihydrochloride](/img/structure/B1402489.png)

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid(tetrahydro-furan-2-ylmethyl)-amide hydrochloride](/img/structure/B1402490.png)

![1-(5-Chloro-1-phenyl-1H-[1,2,3]triazol-4-yl)-ethanone hydrochloride](/img/structure/B1402492.png)